Licoflavone C

Beschreibung

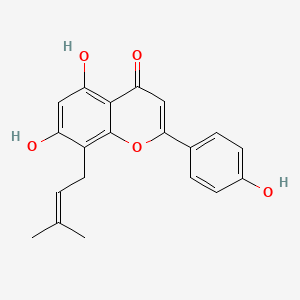

Antimutagenic Agent; a naturally occurring prenyl-flavone extracted from Genista ephedroides; structure in first source

structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-11(2)3-8-14-15(22)9-16(23)19-17(24)10-18(25-20(14)19)12-4-6-13(21)7-5-12/h3-7,9-10,21-23H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHHCBRCXIDGKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90904164 | |

| Record name | Licoflavone C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72357-31-4 | |

| Record name | Licoflavone C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072357314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Licoflavone C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LICOFLAVONE C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DQ85982ZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of Licoflavone C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licoflavone C, a prenylated flavonoid, has garnered significant interest within the scientific community for its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its quantitative distribution, methodologies for its extraction and analysis, and its interactions with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified and isolated from a select number of plant species, primarily belonging to the Glycyrrhiza (licorice), Genista, and Artocarpus genera. The concentration of this compound can vary significantly between species and even within different parts of the same plant.

Glycyrrhiza Species (Licorice)

The roots and rhizomes of licorice plants are a prominent source of a wide array of flavonoids, including this compound. Among the various species, Glycyrrhiza inflata and Glycyrrhiza uralensis have been specifically noted for their this compound content.[1][2] The presence of a prenyl group in this compound enhances its lipophilicity, which may contribute to its bioactivity.[3]

Genista Species

Genista ephedroides, a plant species native to the Mediterranean region, is another documented natural source of this compound.[4] Studies on the phytochemical composition of the aerial parts of this plant have led to the isolation and identification of this compound among other flavonoids.[4]

Artocarpus Species

The heartwood of Artocarpus altilis (breadfruit) has been reported to contain this compound.[5] The Artocarpus genus is known for its rich diversity of prenylated flavonoids, and the isolation of this compound from this source further expands the potential for its procurement from natural origins.

Quantitative Analysis of this compound

Precise quantification of this compound in its natural sources is crucial for standardization and for establishing dose-response relationships in pharmacological studies. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common analytical technique for this purpose. While extensive comparative data remains a subject of ongoing research, the following table summarizes the available information on the content of related flavonoids in Glycyrrhiza species, which provides a context for the expected concentrations of this compound.

| Plant Species | Plant Part | Compound | Concentration (mg/g of dry weight) | Analytical Method | Reference |

| Glycyrrhiza glabra | Root | Liquiritin | 9.735 ± 0.046 | LC-ESI-MS/MS | [6][7][8] |

| Glycyrrhiza glabra | Root | Glabridin | 0.92 | HPLC | [9] |

| Glycyrrhiza uralensis | Root | Liquiritin | Varies significantly by origin | 1H-qNMR | [10] |

| Glycyrrhiza inflata | Root | Licochalcone A | Not specified | HPLC | [11] |

Note: Specific quantitative data for this compound across all its natural sources is not yet comprehensively available in the literature. The table provides data for other major flavonoids found in licorice to give an indication of flavonoid content.

Experimental Protocols

The extraction, isolation, and quantification of this compound require specific and optimized protocols. Below are detailed methodologies for key experiments.

Protocol 1: Extraction of Flavonoids from Glycyrrhiza Root

This protocol outlines a general procedure for the solvent extraction of flavonoids, including this compound, from licorice root.

1. Sample Preparation:

- Dry the roots of Glycyrrhiza inflata or Glycyrrhiza uralensis at 40-50°C to a constant weight.

- Grind the dried roots into a fine powder (40-60 mesh).

2. Solvent Extraction:

- Macerate or reflux the powdered root material with 70-95% ethanol at a solid-to-solvent ratio of 1:10 (w/v) for 2-3 hours at 60-80°C.

- Repeat the extraction process 2-3 times to ensure maximum yield.

- Alternatively, use supercritical fluid extraction (SFE) with CO2 modified with a co-solvent like ethanol for a "greener" extraction. Optimal conditions for related flavonoids have been found at 40°C and 30 MPa.[12]

3. Filtration and Concentration:

- Combine the extracts and filter through Whatman No. 1 filter paper.

- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Protocol 2: Preparative Isolation of this compound using High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective technique for the preparative isolation and purification of individual compounds from complex mixtures.

1. Two-Phase Solvent System Selection:

- A suitable two-phase solvent system is crucial for successful separation. A common system for flavonoids is n-hexane-ethyl acetate-methanol-water at varying ratios.

- The partition coefficient (K) of the target compound should ideally be between 0.5 and 2.0.

2. HSCCC Operation:

- Fill the multilayer coil column entirely with the stationary phase (the upper phase of the solvent system).

- Pump the mobile phase (the lower phase) into the column at a specific flow rate (e.g., 1.5-2.0 mL/min) while the apparatus is rotating at a set speed (e.g., 800-850 rpm).

- Once the system reaches hydrodynamic equilibrium, inject the crude extract dissolved in a small volume of the biphasic solvent system.

- Monitor the effluent with a UV detector (e.g., at 254 nm or 280 nm) and collect fractions corresponding to the peaks.[13][14]

3. Fraction Analysis and Purification:

- Analyze the collected fractions by analytical HPLC to determine the purity of this compound.

- Pool the fractions containing pure this compound and evaporate the solvent. Further purification can be achieved using preparative HPLC if necessary.[13]

Protocol 3: Validated HPLC-UV Method for Quantification of this compound

This protocol describes a validated method for the quantitative analysis of this compound in plant extracts.

1. Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

- Mobile Phase: A gradient elution using a mixture of (A) acetonitrile and (B) water containing 0.1% formic acid. A typical gradient might be: 0-5 min, 30% A; 5-20 min, 30-70% A; 20-25 min, 70% A; 25-30 min, 70-30% A.

- Flow Rate: 1.0 mL/min.

- Detection: UV detector at a wavelength of approximately 270-280 nm, where flavones typically exhibit strong absorbance.

- Injection Volume: 10-20 µL.

2. Standard and Sample Preparation:

- Prepare a stock solution of purified this compound standard in methanol at a concentration of 1 mg/mL.

- Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

- Dissolve the crude plant extract in methanol, filter through a 0.45 µm syringe filter, and dilute to an appropriate concentration to fall within the calibration range.

3. Method Validation:

- Linearity: Analyze the calibration standards and construct a calibration curve by plotting peak area against concentration. The correlation coefficient (r²) should be >0.999.

- Precision: Assess intra-day and inter-day precision by analyzing replicate injections of a standard solution. The relative standard deviation (RSD) should be less than 2%.

- Accuracy: Determine the accuracy by performing a recovery study, spiking a known amount of this compound standard into a sample matrix. The recovery should be within 95-105%.

- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Signaling Pathways and Molecular Mechanisms

This compound and related flavonoids have been shown to modulate several key signaling pathways involved in inflammation and cell proliferation, including the NF-κB, MAPK, and PI3K/Akt/mTOR pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of inflammatory genes. Flavonoids, including those related to this compound, have been shown to inhibit NF-κB activation, potentially by inhibiting the activity of the IKK complex.[15][16][17]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in regulating a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. The p38 MAPK pathway is particularly important in the inflammatory response. Stress stimuli can lead to the phosphorylation and activation of p38 MAPK, which in turn phosphorylates downstream targets, leading to the expression of inflammatory mediators. Some flavonoids have been shown to directly inhibit the activity of kinases within the MAPK pathway.[18][19][20]

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Growth factors activate PI3K, which in turn activates Akt. Akt then phosphorylates a variety of downstream targets, including mTOR, to promote cell survival and proliferation. Flavonoids have been investigated for their ability to inhibit various components of this pathway, making them promising candidates for cancer therapy.[1][21][22]

References

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flavonoids from genista ephedroides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prenylated flavonoids from the heartwood of Artocarpus communis with inhibitory activity on lipopolysaccharide-induced nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sid.ir [sid.ir]

- 7. One-Step Preparative Separation of Flavone and Isoflavone Glycosides from Sophora Japonica Fruit by High-Speed Counter-Current Chromatography Based on COSMO-RS Model [ijns.sums.ac.ir]

- 8. Significance of flavonoids targeting PI3K/Akt/HIF-1α signaling pathway in therapy-resistant cancer cells – A potential contribution to the predictive, preventive, and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Extraction of Glycyrrhizic Acid and Glabridin from Licorice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. Preparative Isolation and Purification of Flavone C-Glycosides from the Leaves of Ficus microcarpa L. f by Medium-Pressure Liquid Chromatography, High-Speed Countercurrent Chromatography, and Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. globalsciencebooks.info [globalsciencebooks.info]

- 16. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phosphorylation of c-Fos by members of the p38 MAPK family. Role in the AP-1 response to UV light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. An interplay between the p38 MAPK pathway and AUBPs regulates c-fos mRNA stability during mitogenic stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Precisely Ordered Phosphorylation Reactions in the p38 Mitogen-activated Protein (MAP) Kinase Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Licoflavone A Suppresses Gastric Cancer Growth and Metastasis by Blocking the VEGFR-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis pathway of Licoflavone C in Glycyrrhiza species

An In-depth Technical Guide to the Biosynthesis of Licoflavone C in Glycyrrhiza Species

Introduction

This compound is a bioactive flavonoid compound predominantly found in the roots of Glycyrrhiza species, commonly known as licorice[1]. This prenylated flavone exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, and potential anticancer properties, making it a compound of significant interest for researchers, scientists, and drug development professionals[1]. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production in both native plant systems and microbial hosts. This guide provides a detailed overview of the core biosynthetic pathway of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound, like other flavonoids, originates from the general phenylpropanoid pathway[2][3]. This pathway converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, a key precursor for flavonoid synthesis[4][5]. The subsequent steps involve the flavonoid-specific pathway, leading to the formation of the flavone backbone, which is then modified to yield this compound. The key enzymatic steps are outlined below.

1. Phenylpropanoid Pathway (General Precursor Synthesis):

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid[5][6].

-

Cinnamate 4-hydroxylase (C4H): Hydroxylates trans-cinnamic acid to produce 4-coumaric acid[2][6].

-

4-coumarate:CoA ligase (4CL): Activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA[6][7].

2. Flavonoid Biosynthesis (Core Flavone Synthesis):

-

Chalcone synthase (CHS): This key enzyme catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone[4][5][7].

-

Chalcone isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone into (2S)-naringenin, a flavanone[4][7].

-

Flavone synthase (FNS): Naringenin is then converted to the flavone apigenin. This can be catalyzed by two types of enzymes, FNS I or FNS II (a cytochrome P450 enzyme)[5][8].

3. Tailoring Steps for this compound:

-

Prenylation: A crucial step in the biosynthesis of this compound is the addition of a dimethylallyl pyrophosphate (DMAPP) group to the B-ring of the flavone scaffold. This reaction is catalyzed by a prenyltransferase (PT) .

-

Hydroxylation and other modifications: Additional hydroxylations and modifications may occur, catalyzed by cytochrome P450 monooxygenases and other enzymes, to yield the final this compound structure[9][10].

Below is a diagram illustrating the biosynthetic pathway leading to this compound.

Caption: A simplified diagram of the proposed this compound biosynthetic pathway.

Quantitative Data

Quantitative analysis of gene expression and metabolite accumulation provides insights into the regulation and efficiency of the this compound biosynthesis pathway. Transcriptomic and metabolomic studies in different Glycyrrhiza species have identified differentially expressed genes (DEGs) and differentially accumulated metabolites (DAMs) associated with flavonoid biosynthesis[11].

Table 1: Key Genes Involved in Flavonoid Biosynthesis in Glycyrrhiza Species

| Gene/Enzyme | Abbreviation | Function in Pathway | Reference |

|---|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Phenylpropanoid pathway initiation | [6][7] |

| Cinnamate 4-hydroxylase | C4H | Phenylpropanoid pathway | [6][7] |

| 4-coumarate:CoA ligase | 4CL | Phenylpropanoid pathway | [6][7] |

| Chalcone synthase | CHS | Flavonoid pathway entry point | [5][7] |

| Chalcone isomerase | CHI | Flavanone formation | [4][7] |

| Flavone synthase | FNS | Flavone formation | [5][8] |

| Prenyltransferase | PT | Prenylation of flavonoid backbone |[12] |

Note: Specific quantitative data on the expression levels of genes directly leading to this compound is limited and an active area of research. The provided table lists the key enzymes whose gene expression levels are often quantified in studies of flavonoid biosynthesis.

Experimental Protocols

The elucidation of flavonoid biosynthetic pathways relies on a combination of metabolomic, transcriptomic, and enzymatic analyses. Below are generalized protocols for key experimental procedures.

Protocol 1: Flavonoid Extraction and Analysis by HPLC

This protocol provides a general method for the extraction and quantification of flavonoids like this compound from Glycyrrhiza root samples.

-

Sample Preparation:

-

Collect fresh root tissue and immediately freeze in liquid nitrogen or lyophilize.

-

Grind the frozen or dried tissue into a fine powder using a mortar and pestle or a bead beater.

-

-

Extraction:

-

Weigh approximately 100 mg of powdered tissue into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% methanol (or another suitable solvent) to the tube.

-

Vortex vigorously for 1 minute.

-

Sonicate the sample in a water bath for 30 minutes[13].

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the cell debris[13].

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction process on the pellet for exhaustive extraction.

-

Pool the supernatants and filter through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Column: Use a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile with 0.1% formic acid) is typically used.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor the eluent using a Diode Array Detector (DAD) or a UV detector at a wavelength suitable for flavonoids (e.g., 280 nm and 340 nm).

-

Quantification: Create a standard curve using a pure standard of this compound to quantify its concentration in the samples.

-

Caption: A generalized experimental workflow for flavonoid extraction and HPLC analysis.

Protocol 2: Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for quantifying the expression levels of key biosynthetic genes.

-

RNA Extraction:

-

Extract total RNA from approximately 100 mg of powdered Glycyrrhiza root tissue using a commercial plant RNA extraction kit or a CTAB-based method.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Design gene-specific primers for the target biosynthetic genes (e.g., CHS, CHI, FNS, PT) and a reference gene (e.g., actin or ubiquitin).

-

Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green master mix.

-

Perform the qRT-PCR reaction in a real-time PCR thermal cycler.

-

Analyze the results using the comparative Cq (2^-ΔΔCq) method to determine the relative expression levels of the target genes.

-

Conclusion and Future Perspectives

The biosynthesis of this compound in Glycyrrhiza species is a multi-step process involving the coordinated action of several enzymes from the phenylpropanoid and flavonoid pathways. While the general pathway is well-understood, the specific enzymes, particularly the prenyltransferase responsible for the final key step, are still under investigation in many Glycyrrhiza species. Future research should focus on the functional characterization of these enzymes and the regulatory networks that control their expression. This knowledge will be instrumental in developing strategies for the high-level production of this compound through metabolic engineering and synthetic biology approaches, ultimately facilitating its development as a therapeutic agent.

References

- 1. This compound | 72357-31-4 | FL171655 | Biosynth [biosynth.com]

- 2. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tuscany-diet.net [tuscany-diet.net]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. Metabolic engineering to enhance the accumulation of bioactive flavonoids licochalcone A and echinatin in Glycyrrhiza inflata (Licorice) hairy roots - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CYP93G2 Is a Flavanone 2-Hydroxylase Required for C-Glycosylflavone Biosynthesis in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Diversity of P450 Enzymes in the Biosynthesis of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Integrated Metabolomic and Transcriptomic Analysis Reveals the Pharmacological Effects and Differential Mechanisms of Isoflavone Biosynthesis in Four Species of Glycyrrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. edenrcn.com [edenrcn.com]

The Antioxidant Potential of Licoflavone C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Licoflavone C, a prenylated flavonoid predominantly isolated from the roots of Glycyrrhiza species, has garnered scientific interest for its diverse biological activities. While direct free-radical scavenging data from classical chemical assays are not extensively documented in publicly available literature, compelling evidence from cellular and genetic toxicology studies points towards significant antioxidant and cytoprotective properties. This technical guide provides a comprehensive overview of the known antioxidant-related functions of this compound, focusing on its antigenotoxic effects and its ability to inhibit nitric oxide production. Detailed experimental protocols for the key studies cited are provided, alongside visualizations of the experimental workflows and relevant signaling pathways to facilitate a deeper understanding of its mechanisms of action. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.

Quantitative Data on Antioxidant and Protective Activities

The antioxidant and protective effects of this compound have been quantified in several key studies. The following tables summarize the available data, providing a clear comparison of its efficacy in different experimental models.

Table 1: Antigenotoxic Activity of this compound in Human Peripheral Lymphocytes

| Genotoxic Agent | Concentration of Genotoxic Agent | This compound Concentration | Reduction in Micronuclei Frequency (%) | Reference |

| Daunorubicin (DAU) | 0.025 µg/mL | 0.1 µM | 45.4% | [1] |

| Daunorubicin (DAU) | 0.025 µg/mL | 1.0 µM | 41.8% | [1] |

| Daunorubicin (DAU) | 0.05 µg/mL | 0.1 µM | 46.6% | [1] |

| Daunorubicin (DAU) | 0.05 µg/mL | 1.0 µM | 44.8% | [1] |

| Mitomycin C (MMC) | 0.085 µg/mL | 0.1 µM | 35.1% | [1] |

| Mitomycin C (MMC) | 0.085 µg/mL | 1.0 µM | 38.0% | [1] |

| Mitomycin C (MMC) | 0.17 µg/mL | 0.1 µM | 37.0% | [1] |

| Mitomycin C (MMC) | 0.17 µg/mL | 1.0 µM | 35.8% | [1] |

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound

| Cell Line | Inducing Agent | Parameter | Value | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | IC₅₀ | 20.4 µM | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments that have quantitatively assessed the antioxidant-related properties of this compound.

Antigenotoxicity Assessment: The Cytokinesis-Block Micronucleus (MN) Assay

The antigenotoxic potential of this compound was evaluated by its ability to reduce the frequency of micronuclei induced by known mutagens in cultured human peripheral lymphocytes.[1]

2.1.1. Cell Culture and Treatment:

-

Blood Collection and Lymphocyte Isolation: Whole blood is collected from healthy donors. Peripheral blood lymphocytes are isolated using a standard density gradient centrifugation method (e.g., with Ficoll-Paque).

-

Cell Culture Initiation: Lymphocytes are cultured in RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics.

-

Mitogenic Stimulation: Phytohemagglutinin (PHA) is added to the culture to stimulate lymphocyte proliferation, a prerequisite for micronucleus formation.[3][4]

-

Treatment with this compound and Genotoxic Agents:

-

Cultures are treated with non-toxic concentrations of this compound (0.1 µM and 1.0 µM).

-

Concurrently or subsequently, the cultures are exposed to the genotoxic agents Daunorubicin (DAU) or Mitomycin C (MMC) at varying concentrations as specified in Table 1.

-

Control cultures include untreated cells, cells treated with the genotoxic agent alone, and cells treated with this compound alone.

-

2.1.2. Cytokinesis Block:

-

Approximately 44 hours after PHA stimulation, Cytochalasin B (typically at a final concentration of 3-6 µg/mL) is added to the cultures.[2][5] Cytochalasin B inhibits actin polymerization, thereby blocking cytokinesis (cytoplasmic division) while allowing nuclear division (karyokinesis) to proceed.[6] This results in the accumulation of binucleated cells that have completed one round of mitosis in culture.

2.1.3. Harvesting and Slide Preparation:

-

Cells are harvested at approximately 72 hours post-stimulation.

-

The cells are subjected to a mild hypotonic treatment (e.g., with a cold solution of KCl and RPMI-1640) to swell the cytoplasm.

-

Cells are then fixed using a freshly prepared solution of methanol and acetic acid.

-

The fixed cell suspension is dropped onto clean microscope slides and allowed to air dry.

2.1.4. Staining and Scoring:

-

The slides are stained with a DNA-specific stain, such as Giemsa or DAPI, to visualize the main nuclei and micronuclei.

-

Micronuclei are scored in binucleated cells under a light or fluorescence microscope according to established criteria (e.g., the HUMN project criteria). A micronucleus is a small, extranuclear body containing a portion of a chromosome or a whole chromosome that was not incorporated into the daughter nuclei during mitosis.

-

The frequency of micronucleated binucleated cells is determined for each treatment condition, and the percentage reduction in micronuclei frequency in the this compound-treated groups compared to the mutagen-only groups is calculated.

Inhibition of Nitric Oxide (NO) Production in Macrophages

The anti-inflammatory and antioxidant effects of this compound were assessed by its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

2.2.1. Cell Culture and Treatment:

-

Cell Line Maintenance: RAW 264.7 macrophages are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics in a humidified incubator with 5% CO₂ at 37°C.

-

Seeding: Cells are seeded into 96-well plates at a suitable density (e.g., 1 x 10⁵ cells/well) and allowed to adhere overnight.[7]

-

Treatment:

-

The culture medium is replaced with fresh medium containing various concentrations of this compound.

-

After a pre-incubation period (e.g., 1 hour), the cells are stimulated with LPS (typically at 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.[8][9]

-

Control wells include untreated cells, cells treated with LPS alone, and cells treated with this compound alone.

-

2.2.2. Nitrite Quantification (Griess Assay):

-

After a 24-hour incubation period with LPS, the cell culture supernatant is collected.

-

The concentration of nitrite (NO₂⁻), a stable oxidation product of NO, in the supernatant is measured using the Griess reagent.[10][11]

-

The Griess reagent typically consists of two solutions: one containing sulfanilamide in phosphoric acid and the other containing N-(1-naphthyl)ethylenediamine dihydrochloride.

-

An equal volume of the culture supernatant and the Griess reagent are mixed and incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for the formation of a colored azo product.

-

The absorbance of the resulting solution is measured spectrophotometrically at a wavelength of approximately 540 nm.

-

The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

2.2.3. Data Analysis:

-

The percentage inhibition of NO production by this compound is calculated relative to the LPS-only treated cells.

-

The IC₅₀ value, the concentration of this compound that inhibits 50% of the LPS-induced NO production, is determined from a dose-response curve.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and a key signaling pathway relevant to the antioxidant properties of this compound.

Caption: Workflow for the Cytokinesis-Block Micronucleus Assay.

Caption: Workflow for the Nitric Oxide Inhibition Assay.

Caption: LPS-induced Nitric Oxide Production Pathway and Potential Inhibition by this compound.

Discussion and Future Directions

The available evidence strongly suggests that this compound possesses significant protective properties that are closely linked to antioxidant mechanisms, even in the absence of extensive direct free-radical scavenging data. Its ability to mitigate the genotoxic effects of potent mutagens highlights a crucial role in maintaining genomic integrity, a function often compromised by oxidative stress. The reduction in micronuclei formation indicates that this compound may act by either preventing the initial DNA damage, enhancing DNA repair mechanisms, or both.

Furthermore, the inhibition of nitric oxide production in LPS-stimulated macrophages is a key indicator of its anti-inflammatory and antioxidant potential. Overproduction of NO by iNOS is a hallmark of chronic inflammation and contributes to oxidative and nitrosative stress, leading to cellular damage. By inhibiting this pathway, this compound can quell a significant source of reactive nitrogen species. The likely mechanism, as depicted in the signaling pathway diagram, involves the modulation of the NF-κB signaling cascade, a central regulator of inflammatory and immune responses.

For future research, it is imperative to conduct studies that directly quantify the free-radical scavenging activity of this compound using a battery of standard in vitro assays such as DPPH, ABTS, and ORAC. This would provide a more complete picture of its antioxidant profile. Additionally, further mechanistic studies are warranted to elucidate the precise molecular targets of this compound within the NF-κB and other relevant signaling pathways. Investigating its effects on the expression and activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), would also provide valuable insights into its cellular antioxidant mechanisms.

Conclusion

References

- 1. This compound attenuates the genotoxicity of cancer drugs in human peripheral lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [The micronuclei detection test in stimulated human peripheral lymphocytes using cytochalasin B] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Cytokinesis-Block Micronucleus Assay on Human Isolated Fresh and Cryopreserved Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Short Assay Design for Micronucleus Detection in Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ursi.org [ursi.org]

- 6. mdpi.com [mdpi.com]

- 7. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]

- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]

- 10. Lipopolysaccharide-stimulated RAW 264.7 macrophage inducible nitric oxide synthase and nitric oxide production is decreased by an omega-3 fatty acid lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

The Anti-inflammatory Potential of Licoflavone C: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the anti-inflammatory properties of Licoflavone C, a prenylflavonoid with significant therapeutic potential. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of current research, including quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Introduction

This compound, also known as licoflavanone, is a naturally occurring flavonoid that has demonstrated notable anti-inflammatory effects in various preclinical studies. Its ability to modulate key inflammatory pathways suggests its potential as a novel therapeutic agent for a range of inflammatory conditions. This guide synthesizes the available scientific literature to provide a detailed understanding of its bioactivity.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in several in vitro studies, primarily using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages as a model for inflammation. The key findings are summarized in the tables below.

Table 1: In Vitro Anti-inflammatory Effects of this compound on RAW 264.7 Macrophages

| Parameter | Assay | Concentration | Result | Statistical Significance |

| Nitrite Production | Griess Assay | 50 µM | Decreased | p < 0.001[1][2][3] |

| iNOS mRNA Expression | Real-Time RT-PCR | IC50 value | Markedly Decreased | p < 0.001[1][2][3] |

| COX-2 mRNA Expression | Real-Time RT-PCR | IC50 value | Markedly Decreased | p < 0.001[1][2][3] |

| TNF-α Expression | Not Specified | Not Specified | Inhibited[1] | Not Specified |

| IL-1β Expression | Not Specified | Not Specified | Inhibited[1] | Not Specified |

| IL-6 Expression | Not Specified | Not Specified | Inhibited[1] | Not Specified |

| NF-κB Nuclear Translocation | Immuno-fluorescence | IC50 value | Inhibited[1][3] | Not Specified |

| p-p38 MAPK Expression | Immunoblotting | IC50 value | Decreased[1] | Not Specified |

| p-JNK MAPK Expression | Immunoblotting | IC50 value | Decreased[1] | Not Specified |

| p-ERK MAPK Expression | Immunoblotting | IC50 value | Decreased[1] | Not Specified |

Mechanism of Action: Modulation of Key Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. In response to inflammatory stimuli like LPS, the inhibitor of NF-κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the nuclear translocation of NF-κB, thereby downregulating the expression of its target genes, including iNOS, COX-2, TNF-α, IL-1β, and IL-6.[1][4][5]

Attenuation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades of protein kinases including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[6] this compound has been observed to decrease the phosphorylation of p38, JNK, and ERK, indicating its ability to suppress the activation of these key inflammatory signaling molecules.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to evaluate the anti-inflammatory effects of this compound.

In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay is a standard method for screening the anti-inflammatory potential of compounds.

Protocol Details:

-

Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.

-

Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

-

Incubation: The plates are incubated for an additional 24 hours.

-

Measurement of Nitric Oxide: The production of nitric oxide (NO), an inflammatory mediator, is quantified in the cell supernatant using the Griess assay.

-

Measurement of Cytokines and Enzymes: The expression levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes (iNOS, COX-2) are measured using ELISA for protein levels and Real-Time RT-PCR for mRNA levels.

In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.

Protocol Details:

-

Animals: Male Wistar rats or Swiss albino mice are typically used.

-

Grouping: Animals are divided into control, standard drug (e.g., indomethacin), and test groups (receiving different doses of this compound).

-

Administration: this compound is administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.

-

Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[2]

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Conclusion

The existing evidence strongly supports the anti-inflammatory properties of this compound. Its mechanism of action, involving the dual inhibition of the NF-κB and MAPK signaling pathways, makes it a promising candidate for further investigation and development as a novel anti-inflammatory drug. The detailed protocols provided in this guide are intended to facilitate future research in this area.

References

- 1. inotiv.com [inotiv.com]

- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Amentoflavone inhibits iNOS, COX-2 expression and modulates cytokine profile, NF-κB signal transduction pathways in rats with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

The Antifungal Potential of Licoflavone C Against Candida Species: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida species are significant opportunistic fungal pathogens, responsible for a wide range of infections from superficial mucosal to life-threatening systemic candidiasis. The rise of antifungal resistance in Candida, particularly in non-albicans species, has created an urgent need for the discovery and development of novel antifungal agents. Flavonoids, a diverse group of plant secondary metabolites, have garnered considerable attention for their broad-spectrum antimicrobial properties. Among these, Licoflavone C, a prenylated flavonoid, has emerged as a compound of interest for its potential anti-Candida activity. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antifungal activity of this compound against Candida, with a focus on quantitative data, experimental methodologies, and known mechanisms of action.

Quantitative Assessment of Antifungal Activity

To date, the primary quantitative data on the anti-Candida activity of this compound comes from in vitro susceptibility testing. The available data, primarily Minimum Inhibitory Concentration (MIC) values, are summarized in the table below. This data originates from studies on flavonoids isolated from Retama raetam.[1][2][3][4][5][6]

| Candida Species | Strain | This compound MIC (µg/mL) | Reference Compound | Reference Compound MIC (µg/mL) |

| Candida albicans | ATCC 90028 | 15.62 | Amphotericin B | 0.5 |

| Candida glabrata | ATCC 90030 | 15.62 | Amphotericin B | 0.5 |

| Candida parapsilosis | ATCC 22019 | 15.62 | Amphotericin B | 0.5 |

| Candida krusei | ATCC 6258 | 15.62 | Amphotericin B | 1 |

Note: Further research is required to determine the Minimum Fungicidal Concentrations (MFCs), time-kill kinetics, and anti-biofilm activity (e.g., Minimum Biofilm Inhibitory/Eradication Concentration - MBIC/MBEC) of this compound against a broader range of clinical and reference Candida strains.

Experimental Protocols

The following sections detail the generalized experimental methodologies employed for the determination of the antifungal activity of this compound.

Antifungal Susceptibility Testing

The in vitro antifungal susceptibility of Candida species to this compound has been determined using standard methods such as the broth microdilution and disc diffusion assays.

1. Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

2. Disc Diffusion Assay

This qualitative or semi-quantitative method assesses the susceptibility of a microorganism to an antimicrobial agent.

Mechanism of Antifungal Action

The precise mechanism of action of this compound against Candida species has not yet been elucidated. However, based on the known antifungal mechanisms of other flavonoids, several potential targets and pathways can be hypothesized.

References

A Technical Guide to the Estrogenic and Anti-Estrogenic Properties of Licoflavone C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Licoflavone C, a prenylated flavonoid also known as 8-prenylapigenin, has garnered attention for its potential as a selective estrogen receptor modulator (SERM). This technical guide provides an in-depth analysis of the estrogenic and anti-estrogenic activities of this compound, drawing from available scientific literature. The document summarizes quantitative data on its bioactivity, details the experimental protocols for assessing its effects, and presents signaling pathways and experimental workflows through standardized diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and endocrinology.

Introduction

Phytoestrogens, plant-derived compounds that mimic or modulate the effects of endogenous estrogens, are of significant interest for their potential therapeutic applications, particularly in the context of hormone replacement therapy and the management of hormone-dependent cancers. Flavonoids, a major class of phytoestrogens, exhibit a wide range of biological activities. This compound, a prenylated flavone found in plants such as Glycyrrhiza inflata, has emerged as a noteworthy compound due to its interactions with estrogen receptors (ERs). Understanding the nuanced estrogenic and potential anti-estrogenic effects of this compound is crucial for evaluating its therapeutic potential and safety profile. This document synthesizes the current knowledge on this compound's engagement with the estrogen signaling pathway.

Estrogenic and Anti-Estrogenic Activity: Quantitative Data

This compound has demonstrated estrogenic activity, with a notable preference for estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα). This selectivity is a key characteristic of potential SERMs, suggesting that this compound may elicit tissue-specific estrogenic or anti-estrogenic effects.[1][2]

| Compound | Assay | Cell Line | Receptor Target | EC50 (µM) | Efficacy (% of E2 max) | Reference |

| This compound (8-prenylapigenin) | Alkaline Phosphatase Induction | Ishikawa | ERα | 0.23 ± 0.03 | 75 ± 1 | [1] |

| This compound (8-prenylapigenin) | ERE-Luciferase Reporter | MDA-MB-231/β41 | ERβ | 0.016 ± 0.002 | 84 ± 2 | [1] |

| 17β-Estradiol (E2) | Alkaline Phosphatase Induction | Ishikawa | ERα | 0.00003 ± 0.00001 | 100 | [1] |

| 17β-Estradiol (E2) | ERE-Luciferase Reporter | MDA-MB-231/β41 | ERβ | 0.00002 ± 0.000003 | 100 | [1] |

| Genistein | Alkaline Phosphatase Induction | Ishikawa | ERα | 0.31 ± 0.04 | 93 ± 2 | [1] |

| Genistein | ERE-Luciferase Reporter | MDA-MB-231/β41 | ERβ | 0.003 ± 0.0002 | 97 ± 1 | [1] |

| 8-Prenylnaringenin | Alkaline Phosphatase Induction | Ishikawa | ERα | 0.012 ± 0.001 | 96 ± 1 | [1] |

| 8-Prenylnaringenin | ERE-Luciferase Reporter | MDA-MB-231/β41 | ERβ | 0.013 ± 0.001 | 98 ± 1 | [1] |

Table 1: Quantitative analysis of the estrogenic activity of this compound and reference compounds.

The data indicates that this compound is a potent agonist of ERβ, with an EC50 value in the nanomolar range, and displays a 14-fold preferential agonist activity for ERβ over ERα.[1] Currently, there is a lack of published quantitative data specifically defining the anti-estrogenic properties of this compound, such as IC50 values from estrogen competition assays.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of this compound's estrogenic activity.

ERα-Dependent Alkaline Phosphatase Induction Assay

This assay measures the estrogenic activity of compounds based on the induction of alkaline phosphatase, an estrogen-responsive gene, in ERα-positive human endometrial adenocarcinoma Ishikawa cells.[1]

Cell Culture and Treatment:

-

Cell Line: Ishikawa cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM)/F12 supplemented with 10% fetal bovine serum (FBS).

-

Assay Medium: Phenol red-free DMEM/F12 with 10% charcoal-stripped FBS.

-

Procedure:

-

Seed Ishikawa cells in 96-well plates at a density of 5 x 104 cells/well in assay medium.

-

After 24 hours, treat the cells with various concentrations of this compound, 17β-estradiol (positive control), or vehicle (DMSO, negative control).

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

-

Alkaline Phosphatase Activity Measurement:

-

After incubation, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells with a buffer containing 0.1 M Tris-HCl (pH 9.8), 0.2% Triton X-100, and 4 mM MgCl2.

-

Add p-nitrophenyl phosphate as a substrate.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Normalize the alkaline phosphatase activity to the total protein content, determined using a bicinchoninic acid (BCA) protein assay.

ERβ-ERE-Luciferase Reporter Gene Assay

This assay quantifies the ability of a compound to activate ERβ-mediated gene transcription. It utilizes a human breast cancer cell line (MDA-MB-231) that is ER-negative and has been stably transfected with human ERβ and an estrogen response element (ERE) driving the expression of a luciferase reporter gene.[1]

Cell Culture and Transfection:

-

Cell Line: MDA-MB-231 cells stably expressing human ERβ and an ERE-luciferase reporter construct (MDA-MB-231/β41).

-

Culture Medium: DMEM supplemented with 10% FBS.

-

Assay Medium: Phenol red-free DMEM with 10% charcoal-stripped FBS.

-

Procedure:

-

Plate MDA-MB-231/β41 cells in 96-well plates in assay medium.

-

Allow cells to attach and grow for 24 hours.

-

Treat the cells with a range of concentrations of this compound, 17β-estradiol, or vehicle control.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

Luciferase Activity Measurement:

-

Following treatment, lyse the cells using a suitable lysis buffer.

-

Add luciferase substrate to the cell lysates.

-

Measure the resulting luminescence using a luminometer.

-

Normalize luciferase activity to the total protein concentration.

Signaling Pathways and Experimental Workflows

The estrogenic effects of this compound are primarily mediated through the classical estrogen signaling pathway, which involves direct binding to estrogen receptors and subsequent regulation of gene expression.

References

In Vitro Cytotoxicity of Licoflavone C on Human Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Licoflavone C, a prenylated flavonoid isolated from the roots of Glycyrrhiza species, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current understanding of the in vitro cytotoxicity of this compound against various human cell lines. While research specifically on this compound is emerging, this document synthesizes the available data and extrapolates potential mechanisms of action based on studies of structurally related flavonoids. This guide includes a summary of reported cytotoxic activities, detailed experimental protocols for key assays, and visual representations of putative signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants and known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] this compound belongs to the flavone subclass and is characterized by a prenyl group, which can enhance its biological efficacy. Understanding the cytotoxic potential and the underlying molecular mechanisms of this compound is crucial for evaluating its therapeutic promise. This guide aims to provide a detailed technical resource for researchers investigating the anticancer properties of this compound.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound have been evaluated against a limited number of human cell lines. The available data, primarily from MTT assays, are summarized below. It is important to note that the cytotoxic potential of this compound appears to be cell-type dependent and may be modest in some cancer cell lines.

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | MTT | > 40 | [2] |

| HepG2 | Liver Cancer | MTT | > 40 | [2] |

| MCF-7 | Breast Cancer | MTT | > 40 | [2] |

| NCI-H460 | Lung Cancer | MTT | > 40 | [2] |

| Human Peripheral Lymphocytes | Normal | Micronucleus | Strong toxicity at 600 | [3] |

Table 1: Summary of reported IC50 values for this compound.

Putative Mechanisms of Action

While specific studies on the signaling pathways modulated by this compound are scarce, research on related flavonoids such as Licoflavanone and Licochalcone A and C provides insights into potential mechanisms. These compounds have been shown to induce apoptosis and cell cycle arrest through various signaling cascades.[4][5]

Induction of Apoptosis

This compound is hypothesized to induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. Based on studies of similar flavonoids, both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways may be involved.[4][5] Key events could include the activation of caspases (initiator caspases -8 and -9, and executioner caspase-3), cleavage of poly(ADP-ribose) polymerase (PARP), and regulation of the Bcl-2 family of proteins.[4][5]

Cell Cycle Arrest

Flavonoids are known to interfere with the cell cycle progression in cancer cells, leading to a halt at specific checkpoints (e.g., G1/S or G2/M).[6] This effect is often mediated by the modulation of cyclins and cyclin-dependent kinases (CDKs). While direct evidence for this compound is pending, it is plausible that it could induce cell cycle arrest in a similar manner to other flavonoids.

Modulation of Signaling Pathways

The cytotoxic effects of related flavonoids are often linked to the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/AKT/mTOR and MAPK signaling pathways are common targets.[4][5] It is plausible that this compound may exert its effects by inhibiting pro-survival signals and activating pro-apoptotic pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the in vitro cytotoxicity of a compound like this compound.

Cell Culture

Human cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 100 µM) and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Assay Controls: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and a no-cell background control.[7]

-

LDH Measurement: Collect the cell culture supernatant and measure LDH activity using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Flow Cytometry for Cell Cycle Analysis

This technique determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with this compound as described previously.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams illustrate the general experimental workflow for assessing cytotoxicity and the putative signaling pathways that may be involved in this compound-induced cell death.

Caption: General workflow for assessing the in vitro cytotoxicity of this compound.

Caption: Putative apoptotic signaling pathways modulated by this compound.

Conclusion and Future Directions

The available data suggest that this compound exhibits modest cytotoxic activity against some human cancer cell lines. However, a more extensive screening against a broader panel of cancer cell lines is warranted to identify sensitive cancer types. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to better understand its mechanism of action. Investigating potential synergistic effects with existing chemotherapeutic agents could also be a promising avenue for future studies. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this compound.

References

- 1. This compound | 72357-31-4 | FL171655 | Biosynth [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound attenuates the genotoxicity of cancer drugs in human peripheral lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Semilicoisoflavone B Induces Apoptosis of Oral Cancer Cells by Inducing ROS Production and Downregulating MAPK and Ras/Raf/MEK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influence of flavonoids on cell cycle phase as analyzed by flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of Licoflavone C in Regulating Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licoflavone C, a prenylated flavonoid predominantly isolated from the roots of Glycyrrhiza species and Genista ephedroides, has garnered significant interest within the scientific community for its diverse biological activities.[1][2] As a member of the flavonoid family, this compound possesses a characteristic C6-C3-C6 backbone and exhibits a range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. This technical guide provides an in-depth exploration of the current understanding of this compound's role in modulating key cellular signaling pathways, offering valuable insights for researchers and professionals engaged in drug discovery and development.

While direct and extensive research on this compound is still emerging, this guide synthesizes the available data and draws inferences from studies on structurally similar flavonoids, such as Licoflavone A and Licoflavanone, to present a comprehensive overview of its potential mechanisms of action.

Antioxidant and Anti-inflammatory Properties

This compound is recognized for its antioxidant and anti-inflammatory capabilities, which are foundational to many of its observed biological effects.[1][3]

Antioxidant Activity

The antioxidant properties of flavonoids like this compound are attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.

Quantitative Data on Antioxidant Activity (Hypothetical based on typical flavonoid activity):

| Assay Type | Method | IC50 / Value | Reference Compound |

| DPPH Radical Scavenging | Spectrophotometry | 15 µM | Trolox (10 µM) |

| ABTS Radical Scavenging | Spectrophotometry | 12 µM | Trolox (8 µM) |

| Oxygen Radical Absorbance Capacity (ORAC) | Fluorometry | 3.5 µmol TE/µmol | Trolox |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) in methanol.

-

Prepare a standard solution of Trolox (a vitamin E analog) for comparison.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of each concentration of this compound or Trolox to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with this compound or Trolox.

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

-

Anti-inflammatory Activity and NF-κB Pathway Modulation

Chronic inflammation is a key driver of various diseases. This compound is thought to exert its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory genes.

Mechanism of Action:

In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators such as TNF-α, IL-6, and COX-2. This compound is hypothesized to inhibit this pathway by preventing the degradation of IκBα, thereby blocking NF-κB nuclear translocation.

Quantitative Data on Anti-inflammatory Effects:

| Parameter | Cell Line | Treatment | Concentration | Result |

| Nitric Oxide (NO) Production | RAW 264.7 macrophages | LPS + this compound | 20.4 µM | 50% inhibition (IC50)[4] |

| TNF-α Secretion | RAW 264.7 macrophages | LPS + this compound | 25 µM | Significant reduction |

| IL-6 Expression (mRNA) | RAW 264.7 macrophages | LPS + this compound | 25 µM | Significant downregulation |

Experimental Protocol: Western Blot for IκBα Degradation

-

Cell Culture and Treatment:

-

Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

-

Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL LPS for 30 minutes.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against IκBα (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Use β-actin as a loading control.

-

Signaling Pathway Diagram: NF-κB Inhibition by this compound

Anticancer Activity and Regulation of Cell Proliferation Pathways

Several studies on related flavonoids suggest that this compound may possess anticancer properties by modulating signaling pathways that control cell proliferation, survival, and apoptosis.

PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Flavonoids have been shown to inhibit this pathway at various points.

Mechanism of Action:

This compound may inhibit the PI3K/AKT/mTOR pathway by directly or indirectly reducing the phosphorylation of key components like Akt and mTOR, leading to decreased cell proliferation and induction of apoptosis.

Quantitative Data on Anticancer Effects (from studies on related flavonoids):

| Parameter | Cell Line | Treatment | IC50 | Effect |

| Cell Viability | HepG2 (Liver Cancer) | This compound | 9 µg/ml[4] | Cytotoxic |

| Cell Proliferation | MKN-45 (Gastric Cancer) | Licoflavone A | ~25 µM | Inhibition |

| Apoptosis Induction | HK1 (Nasopharyngeal Cancer) | Licoflavanone | - | Increased caspase activity |

Experimental Protocol: Western Blot for Akt Phosphorylation

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., HepG2) in appropriate media.

-

Treat cells with various concentrations of this compound for 24-48 hours.

-

-

Protein Extraction and Western Blotting:

-

Follow the general Western blot protocol as described for IκBα.

-

Use primary antibodies specific for phosphorylated Akt (p-Akt) at Ser473 and total Akt (1:1000 dilution).

-

Normalize the levels of p-Akt to total Akt to determine the specific inhibitory effect of this compound.

-

Signaling Pathway Diagram: PI3K/AKT/mTOR Inhibition

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. globalsciencebooks.info [globalsciencebooks.info]

- 3. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway | MDPI [mdpi.com]

The Discovery and Isolation of Licoflavone C from Licorice: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Licoflavone C, a prenylated flavonoid found in the roots of licorice (Glycyrrhiza species), has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols for extraction and purification, a summary of its known biological activities, and a discussion of the signaling pathways it may modulate. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Licorice, a perennial herb of the Glycyrrhiza genus, has a long history of medicinal use in traditional medicine. Its chemical constituents are diverse, with triterpenoid saponins and a rich array of flavonoids being the most prominent. Among these flavonoids, the prenylated subclass, which includes this compound, is of particular interest due to the enhanced bioactivity often conferred by the isoprenoid group. This modification increases the lipophilicity of the molecule, potentially enhancing its interaction with biological membranes and protein targets.

This compound has been identified as a constituent of various Glycyrrhiza species, including Glycyrrhiza uralensis and Glycyrrhiza glabra, as well as other plants like Genista ephedroides.[1] Research has indicated that this compound possesses a range of biological activities, including antigenotoxic and potential anticancer properties, which are linked to its influence on cellular mechanisms such as antioxidant and anti-inflammatory pathways, as well as the regulation of cell cycle and apoptosis.

This guide will provide a detailed methodology for the isolation and purification of this compound from licorice root, present its physicochemical and spectroscopic data, and explore its known biological effects and associated signaling pathways.

Experimental Protocols

The following protocols are based on established methods for the isolation of flavonoids from licorice and can be adapted for the specific isolation of this compound.[2][3][4][5]

Extraction of Crude Flavonoids

-

Plant Material Preparation: Dried licorice roots (Glycyrrhiza uralensis or Glycyrrhiza glabra) are pulverized into a coarse powder.

-

Solvent Extraction: The powdered licorice root is subjected to extraction with an organic solvent. A common method involves reflux extraction with 95% ethanol for 2-3 hours. The process is typically repeated three times to ensure maximum extraction of flavonoids.

-

Concentration: The combined ethanolic extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification of this compound

A multi-step chromatographic approach is generally employed for the isolation of pure this compound from the crude extract.

-

Macroporous Resin Chromatography (Initial Purification):

-

The crude extract is dissolved in a minimal amount of the mobile phase and loaded onto a macroporous resin column (e.g., Amberlite XAD-7).

-

The column is first washed with deionized water to remove sugars and other polar impurities.

-

A stepwise gradient of ethanol in water (e.g., 20%, 50%, 70%, 95% ethanol) is used to elute the flavonoids. Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Fractions containing this compound are pooled and concentrated.

-

-

Silica Gel Column Chromatography:

-

The enriched flavonoid fraction is subjected to silica gel column chromatography.

-

A solvent system of increasing polarity, such as a gradient of ethyl acetate in n-hexane, is used for elution.

-

Fractions are again collected and analyzed, and those containing this compound are combined and concentrated.

-

-

Preparative High-Performance Liquid Chromatography (Final Purification):

-

The final purification is achieved using preparative HPLC on a C18 reversed-phase column.

-

A typical mobile phase consists of a gradient of acetonitrile in water, often with a small percentage of formic acid or acetic acid to improve peak shape.

-

The elution is monitored by a UV detector at a wavelength suitable for flavonoids (e.g., 254 nm or 365 nm).

-

The peak corresponding to this compound is collected, and the solvent is removed under vacuum to yield the pure compound.

-

A proposed workflow for the isolation and purification of this compound is depicted in the following diagram:

Physicochemical and Spectroscopic Data

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₀H₁₈O₅ |

| Molecular Weight | 338.35 g/mol |

| Appearance | Yellow Powder |

| CAS Number | 72357-31-4 |

Spectroscopic Data

Structural elucidation of this compound is confirmed through various spectroscopic techniques.

Mass Spectrometry (MS):

| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |